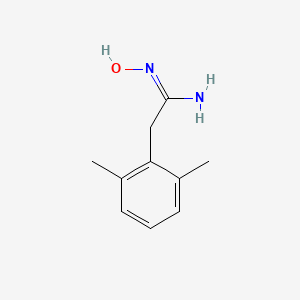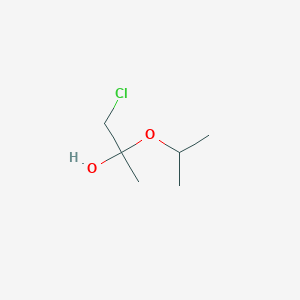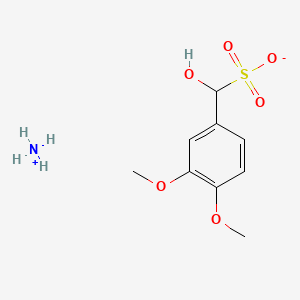
Benzenemethanesulfonic acid, alpha-hydroxy-3,4-dimethoxy-, monoammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanesulfonic acid, alpha-hydroxy-3,4-dimethoxy-, monoammonium salt is a chemical compound with a complex structure that includes a benzenemethanesulfonic acid core, an alpha-hydroxy group, and two methoxy groups. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanesulfonic acid, alpha-hydroxy-3,4-dimethoxy-, monoammonium salt typically involves the sulfonation of benzenemethane followed by the introduction of hydroxy and methoxy groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct placement of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes, followed by purification steps to isolate the desired product. The use of advanced techniques such as crystallization and chromatography ensures the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanesulfonic acid, alpha-hydroxy-3,4-dimethoxy-, monoammonium salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions may convert the sulfonic acid group to a sulfonate.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents and temperature controls to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted benzenemethanesulfonic acid compounds.
Scientific Research Applications
Benzenemethanesulfonic acid, alpha-hydroxy-3,4-dimethoxy-, monoammonium salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a buffer in various biological experiments.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the manufacturing of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Benzenemethanesulfonic acid, alpha-hydroxy-3,4-dimethoxy-, monoammonium salt involves its interaction with specific molecular targets and pathways. The alpha-hydroxy group can participate in hydrogen bonding, while the methoxy groups may influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Benzenemethanesulfonic acid, alpha-hydroxy-3,4-dimethoxy-, sodium salt
- Benzenemethanesulfonic acid, alpha,4-dihydroxy-3-methoxy-, monosodium salt
Uniqueness
Benzenemethanesulfonic acid, alpha-hydroxy-3,4-dimethoxy-, monoammonium salt is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its monoammonium salt form also provides unique solubility and reactivity characteristics compared to its sodium salt counterparts.
Properties
CAS No. |
68797-52-4 |
|---|---|
Molecular Formula |
C9H15NO6S |
Molecular Weight |
265.29 g/mol |
IUPAC Name |
azanium;(3,4-dimethoxyphenyl)-hydroxymethanesulfonate |
InChI |
InChI=1S/C9H12O6S.H3N/c1-14-7-4-3-6(5-8(7)15-2)9(10)16(11,12)13;/h3-5,9-10H,1-2H3,(H,11,12,13);1H3 |
InChI Key |
PGNLMPVPHBUAGA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(O)S(=O)(=O)[O-])OC.[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-aminophenyl)carbamothioyl]-4-chlorobutanamide](/img/structure/B13800010.png)
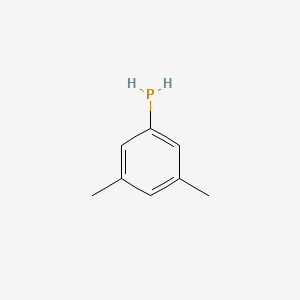
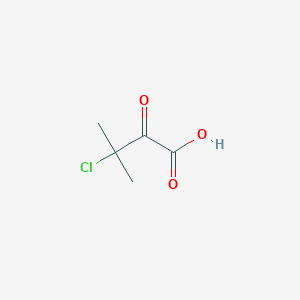
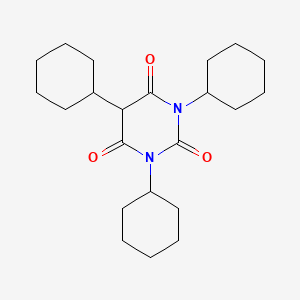

![6-Propyl-3,5-dihydroimidazo[4,5-d]triazin-4-one](/img/structure/B13800031.png)
![Phosphorous acid, bis(bicyclo[2.2.1]hept-5-en-2-ylmethyl) methyl ester](/img/structure/B13800045.png)
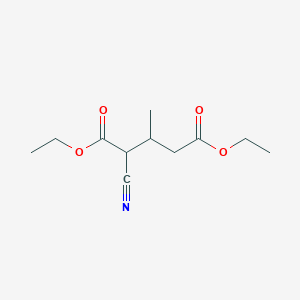

![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-YL)-](/img/structure/B13800062.png)

![4-Methyl-4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridin-3-one](/img/structure/B13800086.png)
